molecular formula C20H16FNO4S B2695539 2-(4-fluorobenzenesulfonyl)-N-(2-phenoxyphenyl)acetamide CAS No. 895480-48-5

2-(4-fluorobenzenesulfonyl)-N-(2-phenoxyphenyl)acetamide

Cat. No.: B2695539
CAS No.: 895480-48-5
M. Wt: 385.41
InChI Key: FRVURJSZBBAQHY-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzenesulfonyl)-N-(2-phenoxyphenyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry research due to its unique structural features, combining a sulfonamide moiety with an N-arylacetamide framework. This compound is provided for research purposes exclusively and is not intended for diagnostic or therapeutic use. Compounds featuring sulfonamide and acetamide structures are frequently investigated for their diverse biological activities. For instance, related sulfonamide derivatives have been documented to exhibit notable antinociceptive and antiallodynic effects in models of neuropathic pain, with their mechanism potentially involving serotonergic and opioidergic pathways . Furthermore, N-(substituted phenyl)acetamide analogs are widely explored in pharmaceutical research for their potential as protease inhibitors, antioxidant agents, and analgesic agents . The specific structure of this reagent, which incorporates fluorinated and phenoxy substituents, makes it a valuable intermediate for developing new pharmacological tools. Researchers can utilize this compound in high-throughput screening, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules for investigating various biological targets.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-N-(2-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO4S/c21-15-10-12-17(13-11-15)27(24,25)14-20(23)22-18-8-4-5-9-19(18)26-16-6-2-1-3-7-16/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVURJSZBBAQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzenesulfonyl)-N-(2-phenoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-phenoxyaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzenesulfonyl)-N-(2-phenoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-fluorobenzenesulfonyl)-N-(2-phenoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzenesulfonyl)-N-(2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s uniqueness lies in its combination of a 4-fluorobenzenesulfonyl group and a 2-phenoxyphenyl substituent. Below is a comparison with key analogs:

Compound Name Key Substituents Biological Activity/Properties Evidence Source
2-[(4-Fluorophenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide Thiazol ring, 4-methoxyphenyl Not explicitly stated; likely intermediates
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide (7d) Thiadiazole, 4-methoxyphenyl High cytotoxicity (IC₅₀ = 1.8 µM on Caco-2)
2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide (13) Phenethyl chain, chloro-hydroxyphenyl 17β-HSD2 inhibition (SAR study)
N-(4-Fluorophenyl)-2-chloroacetamide Chloroacetamide, 4-fluorophenyl Intermediate for quinolin-8-yloxy derivatives
Key Observations:
  • Electron-Withdrawing Groups : The 4-fluorobenzenesulfonyl group in the target compound contrasts with simpler halogenated aryl groups (e.g., 4-fluorophenyl in or chloro-hydroxyphenyl in ). Sulfonyl groups enhance metabolic stability and binding affinity in enzyme inhibition contexts .
  • Phenoxy vs. Heterocyclic Moieties: The 2-phenoxyphenyl group provides distinct steric and electronic properties compared to thiazol () or thiadiazole () rings, which are often associated with enhanced anticancer activity.
Antimicrobial Activity:
  • Analogs like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) and N-(3-isopropylphenyl) analog (48) exhibit potent activity against gram-positive bacteria (MIC < 1 µg/mL) . The target compound’s sulfonyl group may similarly enhance antimicrobial potency, though its phenoxy substituent could reduce penetration compared to smaller heterocycles.
Anticancer Activity:
  • Compound 7d (thiadiazole-phenoxy derivative) shows IC₅₀ = 1.8 µM on Caco-2 cells, outperforming 5-fluorouracil . The target compound’s lack of a thiadiazole ring may limit cytotoxicity but improve selectivity due to reduced off-target interactions.
Enzyme Inhibition:
  • In 17β-HSD2 inhibition, N-phenethylacetamide (13) achieves submicromolar activity due to hydrophobic interactions with the enzyme’s binding pocket . The 4-fluorobenzenesulfonyl group in the target compound could mimic this effect by engaging in aromatic stacking or hydrogen bonding.

Physicochemical Properties

  • Lipophilicity: The 2-phenoxyphenyl group may elevate logP values compared to simpler arylacetamides, affecting membrane permeability.

Biological Activity

2-(4-Fluorobenzenesulfonyl)-N-(2-phenoxyphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its biological activity, particularly in enzyme inhibition and receptor modulation. The presence of a fluorine atom enhances metabolic stability and lipophilicity, potentially improving the compound's pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes by mimicking natural substrates or cofactors.
  • Receptor Modulation : The phenoxyphenyl group may interact with specific receptors, influencing signaling pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. For instance, it demonstrated significant inhibition against Fusarium oxysporum with an IC50 value indicating effective antifungal activity. This suggests potential applications in treating fungal infections.

Anticonvulsant Activity

In a series of experiments focusing on anticonvulsant properties, derivatives of similar structures were tested for their efficacy in animal models. The introduction of the fluorine atom was found to enhance activity, suggesting that fluorinated compounds may offer increased potency in managing seizures.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl and sulfonyl groups can significantly alter biological activity. For example:

Compound ModificationObserved Activity
Addition of FluorineIncreased potency against specific targets
Variation in Alkyl GroupsAltered binding affinity and selectivity

These findings highlight the importance of chemical modifications in optimizing therapeutic efficacy.

Case Study 1: Antifungal Activity

In a controlled study, this compound was tested against Fusarium oxysporum. The results indicated an IC50 value of 0.42 mM, demonstrating moderate antifungal activity compared to standard treatments.

Case Study 2: Anticonvulsant Screening

A series of compounds structurally related to this compound were screened for anticonvulsant activity using the maximal electroshock (MES) test. Compounds with similar structural features showed varying degrees of efficacy, emphasizing the role of specific functional groups in enhancing anticonvulsant properties.

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